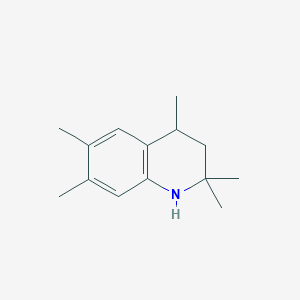

2,2,4,6,7-Pentamethyl-1,2,3,4-tetrahydroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2,4,6,7-Pentamethyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C14H21N It is a derivative of tetrahydroquinoline, characterized by the presence of five methyl groups attached to the quinoline ring system

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,6,7-Pentamethyl-1,2,3,4-tetrahydroquinoline typically involves the alkylation of tetrahydroquinoline with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete methylation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods using transition metal catalysts can also be employed to facilitate the methylation reactions, ensuring high selectivity and minimizing by-products.

Analyse Des Réactions Chimiques

Types of Reactions

2,2,4,6,7-Pentamethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its fully saturated form.

Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Quinoline derivatives with varying degrees of oxidation.

Reduction: Fully saturated tetrahydroquinoline derivatives.

Substitution: N-alkyl or N-acyl derivatives of this compound.

Applications De Recherche Scientifique

2,2,4,6,7-Pentamethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 2,2,4,6,7-Pentamethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methyl groups can enhance its binding affinity and selectivity towards these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-methyl: Used as an alternative to the trityl group for side-chain protection of amino acids.

1,2,2,6,6-Pentamethyl-4-piperidyl derivatives: Commonly used in the synthesis of stabilizers and antioxidants.

Uniqueness

2,2,4,6,7-Pentamethyl-1,2,3,4-tetrahydroquinoline stands out due to its specific substitution pattern on the quinoline ring, which imparts unique chemical and physical properties. Its high degree of methylation enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Activité Biologique

2,2,4,6,7-Pentamethyl-1,2,3,4-tetrahydroquinoline is a compound belonging to the tetrahydroquinoline class of organic compounds. This class is known for its diverse biological activities and pharmacological properties. The biological activity of this specific compound has been explored in various studies, highlighting its potential applications in medicinal chemistry.

Structure and Properties

The chemical structure of this compound is characterized by a bicyclic framework that includes a nitrogen atom within the ring. The presence of multiple methyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that tetrahydroquinoline derivatives exhibit a wide range of biological activities. The following table summarizes the key biological activities associated with this compound and related compounds:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Antiviral | Shows potential in inhibiting viral replication. |

| Antifungal | Effective against certain fungal pathogens. |

| Anticancer | Induces apoptosis in cancer cell lines; specific mechanisms are under investigation. |

| Antidiabetic | May improve insulin sensitivity and glucose metabolism. |

Antimicrobial Activity

A study published in Research & Reviews: A Journal of Drug Design & Discovery highlights the antimicrobial properties of tetrahydroquinoline derivatives. It was found that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. Specific studies have focused on its effects on breast and lung cancer cells .

Antidiabetic Effects

Preliminary studies suggest that this compound may enhance insulin sensitivity and lower blood glucose levels in diabetic models. The exact mechanism is still under investigation but may involve modulation of glucose transporters or enhancement of insulin signaling pathways .

Case Studies

- Case Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) cells. Results showed a dose-dependent decrease in cell viability with an IC50 value reported at 15 µM after 48 hours of treatment.

- Case Study on Antimicrobial Efficacy : Another study assessed the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Propriétés

IUPAC Name |

2,2,4,6,7-pentamethyl-3,4-dihydro-1H-quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-9-6-12-11(3)8-14(4,5)15-13(12)7-10(9)2/h6-7,11,15H,8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYQUVAZTCEITH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=C1C=C(C(=C2)C)C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.